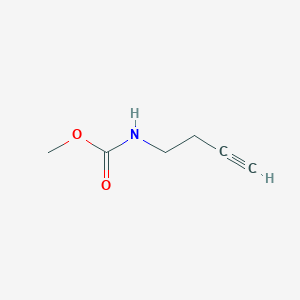

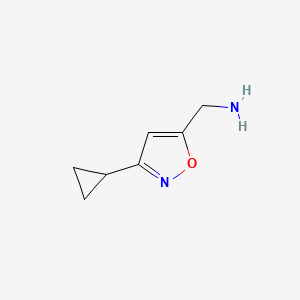

![molecular formula C28H40Br2Si B1427023 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole CAS No. 891182-24-4](/img/structure/B1427023.png)

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole

Descripción general

Descripción

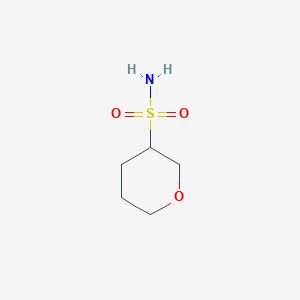

“3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” is a chemical compound with the CAS Number: 891182-24-4 . It has a molecular weight of 564.52 and its linear formula is C28H40Br2Si .

Molecular Structure Analysis

The molecular structure of “3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” includes a total of 73 bonds. These consist of 33 non-H bonds, 12 multiple bonds, 14 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored in a dry environment at room temperature .Aplicaciones Científicas De Investigación

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

Materials Science, specifically in the development of near-infrared (NIR) organic light-emitting diodes (OLEDs) .

Summary of the Application

The compound “3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” is used in the synthesis of alternating conjugated polymers for near-infrared OLED applications . These polymers combine a thieno[3,4-b]pyrazine (TP) unit with different benzene-based donor units .

Methods of Application or Experimental Procedures

The compound is used in direct arylation polymerization (DArP) to create the polymers . The polycondensation reaction of TP with 3,7-dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole gave a polymer with a high molecular weight up to Mn=5.82×10^4, which corresponds to a degree of polymerization (DP) of about 103 in good yield (89.4%) .

Results or Outcomes

The resultant polymers exhibit a moderate bandgap of about 1.80 eV and strong deep red/near-infrared emitting in the solid state . Among them, the PSiTP-based electroluminescence (EL) devices with an architecture of ITO/PEDOT:PSS/PTAA/emitting layer/TPBi/LiF/Al give the best performance with a maximum luminance of 2543 cd/m^2 at 478 mA/cm^2 .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

3,7-dibromo-5,5-dioctylbenzo[b][1]benzosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40Br2Si/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29)15-17-25(27)26-18-16-24(30)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSGCUROGVMFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728216 | |

| Record name | 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

CAS RN |

891182-24-4 | |

| Record name | 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)